molecular formula C16H8N2 B11930008 Anthracene-1,8-dicarbonitrile

Anthracene-1,8-dicarbonitrile

Cat. No.: B11930008
M. Wt: 228.25 g/mol
InChI Key: HSDZSLMBBGAGSP-UHFFFAOYSA-N
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Description

Anthracene-1,8-dicarbonitrile is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of two cyano groups (-CN) attached to the 1 and 8 positions of the anthracene structure. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anthracene-1,8-dicarbonitrile typically involves the reaction of anthracene with cyanogen bromide (BrCN) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Anthracene+2BrCNThis compound+2HBr\text{Anthracene} + 2 \text{BrCN} \rightarrow \text{this compound} + 2 \text{HBr} Anthracene+2BrCN→this compound+2HBr

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Anthracene-1,8-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Anthracene-1,8-diamine.

    Substitution: Various substituted anthracene derivatives depending on the reagent used.

Scientific Research Applications

Anthracene-1,8-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of photophysical properties and as a fluorescent probe.

    Medicine: Investigated for potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of anthracene-1,8-dicarbonitrile is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of excited states. These excited states can participate in various photochemical reactions, such as energy transfer and electron transfer processes. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Anthracene-9,10-dicarbonitrile: Similar structure but with cyano groups at the 9 and 10 positions.

    9,10-Diphenylanthracene: Contains phenyl groups at the 9 and 10 positions instead of cyano groups.

    Anthracene-1,8-diamine: Contains amine groups at the 1 and 8 positions instead of cyano groups.

Uniqueness

Anthracene-1,8-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The presence of cyano groups at the 1 and 8 positions enhances its electron-accepting ability, making it suitable for applications in optoelectronics and as a fluorescent probe.

Properties

Molecular Formula

C16H8N2

Molecular Weight

228.25 g/mol

IUPAC Name

anthracene-1,8-dicarbonitrile

InChI

InChI=1S/C16H8N2/c17-9-13-5-1-3-11-7-12-4-2-6-14(10-18)16(12)8-15(11)13/h1-8H

InChI Key

HSDZSLMBBGAGSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(C=C2C(=C1)C#N)C(=CC=C3)C#N

Origin of Product

United States

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